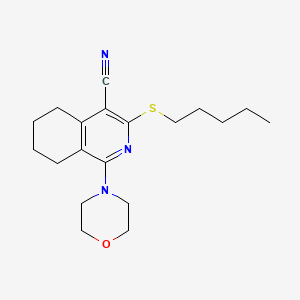![molecular formula C18H17I2N5O2 B11650271 5-amino-3-[(Z)-1-cyano-2-(3,5-diiodo-2-propoxyphenyl)ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11650271.png)
5-amino-3-[(Z)-1-cyano-2-(3,5-diiodo-2-propoxyphenyl)ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, with the chemical formula C₁₈H₁₇I₂N₅O₂ , is a fascinating member of the pyrazole family. Its full IUPAC name is quite a mouthful: 5-amino-3-[(Z)-1-cyano-2-(3,5-diiodo-2-propoxyphenyl)ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile . Let’s break it down:
5-amino-3: Refers to the amino group at position 5 on the pyrazole ring.
[(Z)-1-cyano-2-(3,5-diiodo-2-propoxyphenyl)ethenyl]: This part describes the substituents attached to the pyrazole ring. The “Z” configuration indicates that the cyano group and the diiodo-substituted phenyl group are on the same side of the double bond.
1-(2-hydroxyethyl): The hydroxyethyl group is attached at position 1.
1H-pyrazole-4-carbonitrile: The core pyrazole ring with a cyano group at position 4.
Vorbereitungsmethoden
The synthetic routes to this compound involve several steps, including cyclization reactions and functional group manipulations. Unfortunately, specific details on industrial production methods are scarce in the available literature. Researchers have explored various strategies, but further investigation is needed to optimize large-scale synthesis.
Analyse Chemischer Reaktionen
Oxidation and Reduction: Depending on reaction conditions, this compound can undergo oxidation (e.g., conversion of the hydroxyethyl group to an aldehyde or carboxylic acid) or reduction (e.g., reduction of the cyano group to an amine).
Substitution Reactions: The cyano group can be replaced by other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents: Sodium cyanide (NaCN), iodine (I₂), and various reducing agents.
Major Products: The specific products depend on the reaction conditions. For example, reduction of the cyano group could yield an amino group.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development, especially in areas like cancer therapy or inflammation modulation.
Pesticides and Herbicides: The pyrazole scaffold is often used in agrochemicals due to its biological activity.
Photodynamic Therapy: Some derivatives exhibit photodynamic properties, making them interesting for cancer treatment.
Wirkmechanismus
Molecular Targets: The compound likely interacts with cellular proteins or enzymes, affecting various pathways.
Pathways Involved: Further studies are needed to elucidate the precise mechanisms.
Vergleich Mit ähnlichen Verbindungen
Remember, research in this field is ongoing, and new insights may emerge
Eigenschaften
Molekularformel |
C18H17I2N5O2 |
|---|---|
Molekulargewicht |
589.2 g/mol |
IUPAC-Name |
5-amino-3-[(Z)-1-cyano-2-(3,5-diiodo-2-propoxyphenyl)ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C18H17I2N5O2/c1-2-5-27-17-11(7-13(19)8-15(17)20)6-12(9-21)16-14(10-22)18(23)25(24-16)3-4-26/h6-8,26H,2-5,23H2,1H3/b12-6+ |
InChI-Schlüssel |
FPFFSBKBQPCZAZ-WUXMJOGZSA-N |
Isomerische SMILES |
CCCOC1=C(C=C(C=C1I)I)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1I)I)C=C(C#N)C2=NN(C(=C2C#N)N)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate](/img/structure/B11650189.png)
![3-methyl-N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11650194.png)
![(5E)-3-methyl-5-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11650202.png)
![ethyl 4-(5-{(Z)-[1-(4-methoxyphenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11650213.png)

![4-(4-methoxyphenyl)-N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine](/img/structure/B11650222.png)
![(6Z)-2-cyclohexyl-6-[4-(dimethylamino)benzylidene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650230.png)
![ethyl oxo(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate](/img/structure/B11650239.png)
![11-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11650240.png)
![N-(4-Ethoxyphenyl)-2-[N-(2-ethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11650244.png)
![propan-2-yl 4-[(4Z)-4-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B11650247.png)
![(5E)-5-{3,5-dichloro-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11650251.png)
![(5Z)-1-(4-bromo-2-methylphenyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11650254.png)
![5-[(3-Ethoxy-5-iodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11650269.png)
